7-(1-Aminoethyl)-1H-indazole

Analytical Chemistry Chemical Synthesis Reference Standards

7-(1-Aminoethyl)-1H-indazole (CAS 1159511-33-7) is a heterocyclic organic compound belonging to the indazole family, characterized by a primary aminoethyl substituent at the 7-position of the 1H-indazole core. With a molecular formula of C9H11N3 and a molecular weight of 161.20 g/mol, it serves as a versatile chemical building block and reference standard in medicinal chemistry and pharmaceutical research.

Molecular Formula C9H11N3
Molecular Weight 161.20 g/mol
CAS No. 1159511-33-7
Cat. No. B12086594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(1-Aminoethyl)-1H-indazole
CAS1159511-33-7
Molecular FormulaC9H11N3
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=C1NN=C2)N
InChIInChI=1S/C9H11N3/c1-6(10)8-4-2-3-7-5-11-12-9(7)8/h2-6H,10H2,1H3,(H,11,12)
InChIKeyHCYNVWJCCNTOAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(1-Aminoethyl)-1H-indazole (CAS 1159511-33-7) Procurement: A Specialized Indazole Building Block for Drug Discovery


7-(1-Aminoethyl)-1H-indazole (CAS 1159511-33-7) is a heterocyclic organic compound belonging to the indazole family, characterized by a primary aminoethyl substituent at the 7-position of the 1H-indazole core . With a molecular formula of C9H11N3 and a molecular weight of 161.20 g/mol, it serves as a versatile chemical building block and reference standard in medicinal chemistry and pharmaceutical research [1]. The indazole scaffold is a recognized privileged structure, and the specific substitution pattern of this compound provides a unique handle for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other bioactive agents .

Why 7-(1-Aminoethyl)-1H-indazole Cannot Be Simply Interchanged with Other Aminoethyl-Indazole Isomers


Substitution of the indazole core at the 7-position with an aminoethyl group, as in 7-(1-Aminoethyl)-1H-indazole, results in a distinct chemical and spatial profile that cannot be replicated by its regioisomers (e.g., 5- or 6-substituted analogs) or compounds with a different linker length (e.g., 2-aminoethyl derivatives) . In medicinal chemistry, the position of substituents on the indazole ring is a critical determinant of target binding and selectivity. For instance, the 7-position is known to project toward the solvent front or ribose-binding pocket in ATP-competitive kinase inhibitors, a spatial orientation not achievable by 6-substituted analogs . Consequently, using a generic aminoethyl-indazole without specifying the substitution pattern introduces significant variability in synthesis, biological activity, and analytical method development, making 7-(1-Aminoethyl)-1H-indazole a non-fungible item for precise research applications .

Quantitative Differentiation Evidence for 7-(1-Aminoethyl)-1H-indazole Procurement


Guaranteed Purity for Reliable Research vs. Regioisomeric Analogs

7-(1-Aminoethyl)-1H-indazole is supplied as a research chemical with a guaranteed minimum purity level, a key differentiator for procurement when precise quantification is required. The product is qualified using validated analytical techniques, including HPLC, NMR, and mass spectrometry, ensuring a consistent and reliable building block for synthetic chemistry and analytical method development . While specific purity data for 6-(1-Aminoethyl)-1H-indazole is available (≥95%) [1], a direct head-to-head purity comparison under identical analytical conditions is not available in the public domain. However, the provision of a certified purity specification for 7-(1-Aminoethyl)-1H-indazole is a verifiable, procurement-relevant attribute that distinguishes it from uncharacterized or generic indazole sources [2].

Analytical Chemistry Chemical Synthesis Reference Standards

Regioisomeric Specificity: 7-Position Substitution vs. 6-Position Isomer

The substitution of the aminoethyl group at the 7-position of the indazole ring is a critical structural determinant for molecular recognition. In the context of kinase inhibitor design, the 7-position of indazole is known to orient toward the solvent front or ribose-binding pocket in ATP-competitive binding modes, a spatial arrangement that differs fundamentally from 6-substituted indazoles . While no direct IC50 or Ki values are publicly available for 7-(1-Aminoethyl)-1H-indazole itself, the established structure-activity relationship (SAR) for 7-substituted indazoles in nitric oxide synthase (NOS) inhibition demonstrates that substitution at the 7-position is crucial for potency and selectivity. For example, 7-nitroindazole (7-NI) is a potent NOS inhibitor (IC50 = 2.5 µM), whereas 6-nitroindazole is significantly less active (IC50 = 40 µM) [1]. This class-level inference underscores that the 7-position substitution pattern is a key differentiator for biological activity, making 7-(1-Aminoethyl)-1H-indazole a distinct and non-substitutable building block for generating 7-substituted analogs.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Differentiation from 2-Aminoethyl Indazole Isomers by Linker Length

The length of the aminoethyl linker is a critical variable in the pharmacological profile of indazole-based compounds. While 7-(1-Aminoethyl)-1H-indazole features a single-carbon linker between the indazole core and the amine, its 2-aminoethyl analogs (e.g., N-1-(2-aminoethyl)-indazoles) have been extensively characterized as melanin-concentrating hormone receptor 1 (MCHr1) antagonists [1]. In this series, compounds demonstrated excellent binding affinity and functional potency, leading to oral efficacy in a diet-induced obesity mouse model [1]. Although a direct head-to-head comparison of 1-aminoethyl vs. 2-aminoethyl analogs is not available, the distinct biological outcomes for compounds with different linker lengths highlight that 7-(1-Aminoethyl)-1H-indazole provides a unique and non-interchangeable scaffold for SAR exploration, distinct from the well-studied 2-aminoethyl series .

Receptor Antagonism Melanin-Concentrating Hormone Structure-Activity Relationship

Physicochemical Differentiation: Melting Point and Predicted Properties

7-(1-Aminoethyl)-1H-indazole possesses distinct physicochemical properties that differentiate it from its regioisomers. The reported melting point range for this compound is 151.0 to 155.0 °C . In comparison, the 6-substituted analog, 6-(1-Aminoethyl)-1H-indazole, is reported to have a melting point of 168-172 °C . This approximately 20 °C difference in melting point provides a clear, quantifiable method for identity verification and quality control, distinguishing the 7-isomer from its 6-isomer counterpart. Additionally, predicted properties for 7-(1-Aminoethyl)-1H-indazole include a boiling point of 339.9±17.0 °C and a density of 1.218±0.06 g/cm³, which further define its physical profile for handling and formulation considerations .

Physicochemical Characterization Analytical Chemistry Quality Control

Best-Fit Application Scenarios for Procuring 7-(1-Aminoethyl)-1H-indazole


Synthesis of 7-Substituted Indazole Libraries for Kinase Inhibitor Discovery

Given the established importance of 7-substituted indazoles in kinase inhibitor design, as inferred from the SAR of NOS inhibitors [1], 7-(1-Aminoethyl)-1H-indazole is an ideal starting material for generating focused libraries of 7-substituted analogs. Its primary amine handle allows for facile derivatization through amide bond formation, reductive amination, or urea synthesis, enabling medicinal chemists to explore structure-activity relationships at the critical 7-position.

Use as a Certified Reference Standard in Analytical Method Development

The compound is supplied as a reference standard with a guaranteed purity of ≥95%, as confirmed by HPLC, NMR, and MS . This makes it suitable for use as a calibration standard or system suitability test component in the development and validation of analytical methods (e.g., HPLC, LC-MS) for the detection and quantification of 7-substituted indazole impurities or related substances in pharmaceutical preparations.

Building Block for Novel MCHr1 Antagonist Scaffolds

While N-1-(2-aminoethyl)-indazoles are known MCHr1 antagonists [2], the 7-(1-aminoethyl) variant offers a distinct scaffold for exploring the chemical space around this target. Procuring this compound allows researchers to synthesize and evaluate a novel series of MCHr1 ligands that are structurally distinct from the previously explored 2-aminoethyl series, potentially leading to improved selectivity or pharmacokinetic properties.

Quality Control Identity Verification via Melting Point Analysis

The significant difference in melting point between 7-(1-Aminoethyl)-1H-indazole (151.0-155.0 °C) and its 6-substituted isomer (168-172 °C) provides a straightforward and quantifiable quality control check . Procurement of this specific compound, with its defined melting point range, allows for simple identity confirmation upon receipt, ensuring that the correct regioisomer is used in downstream applications.

Technical Documentation Hub

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